molecular formula C7H6F3NO4 B12648779 5-Oxo-1-(trifluoroacetyl)-L-proline CAS No. 46383-56-6

5-Oxo-1-(trifluoroacetyl)-L-proline

Cat. No.: B12648779
CAS No.: 46383-56-6
M. Wt: 225.12 g/mol
InChI Key: OACPNTTXGYKMDU-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(trifluoroacetyl)-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1-(trifluoroacetyl)-L-proline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Oxo-1-(trifluoroacetyl)-L-proline is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of proline-containing peptides .

Medicine: Its trifluoroacetyl group enhances its binding affinity to target proteins .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Oxo-1-(trifluoroacetyl)-L-proline involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl group enhances the compound’s ability to bind to active sites of enzymes, thereby inhibiting their activity. The oxo group at the 5-position of the proline ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with target molecules .

Comparison with Similar Compounds

  • 5-Oxo-1-(acetyl)-L-proline
  • 5-Oxo-1-(benzoyl)-L-proline
  • 5-Oxo-1-(methoxyacetyl)-L-proline

Comparison: Compared to these similar compounds, 5-Oxo-1-(trifluoroacetyl)-L-proline is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability, reactivity, and binding affinity to target molecules, making it more effective in various applications .

Properties

CAS No.

46383-56-6

Molecular Formula

C7H6F3NO4

Molecular Weight

225.12 g/mol

IUPAC Name

(2S)-5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14)/t3-/m0/s1

InChI Key

OACPNTTXGYKMDU-VKHMYHEASA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)C(F)(F)F

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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